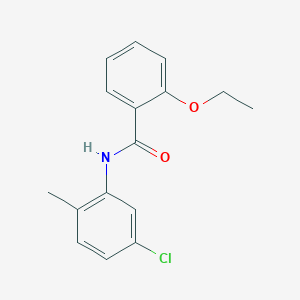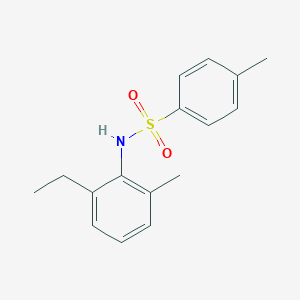
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has been extensively researched for its potential therapeutic applications. Efaroxan belongs to the class of compounds known as imidazoline receptor ligands, which have been found to have a variety of physiological and pharmacological effects. In
科学研究应用
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and endocrinology. In neuroscience, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been shown to have a vasodilatory effect and may be useful in the treatment of hypertension. In endocrinology, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have an insulinotropic effect and may be useful in the treatment of diabetes.
作用机制
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide exerts its pharmacological effects by binding to imidazoline receptors, which are located in various tissues throughout the body. Imidazoline receptors are involved in the regulation of various physiological processes such as blood pressure, glucose homeostasis, and neuroprotection. By binding to these receptors, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide can modulate the activity of various signaling pathways and produce its pharmacological effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the brain, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In the cardiovascular system, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a vasodilatory effect and may reduce blood pressure. In the pancreas, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to stimulate insulin secretion and may be useful in the treatment of diabetes.
实验室实验的优点和局限性
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its well-characterized pharmacological effects and its availability as a commercial compound. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide, including the development of more potent and selective imidazoline receptor ligands, the investigation of its potential therapeutic applications in other diseases such as cancer, and the exploration of its mechanism of action at the molecular level.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and endocrinology. N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide exerts its pharmacological effects by binding to imidazoline receptors, which are involved in the regulation of various physiological processes. Despite its potential advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-ethyl-6-methylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-7-5-6-13(3)16(14)17-20(18,19)15-10-8-12(2)9-11-15/h5-11,17H,4H2,1-3H3 |
InChI 键 |
YNCQUZFZSSIMQF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)C |
规范 SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
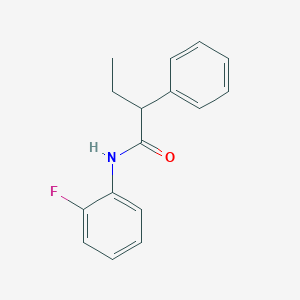


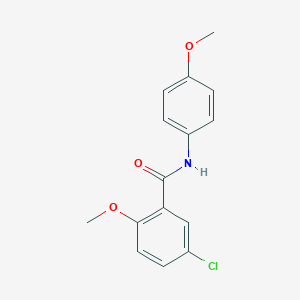
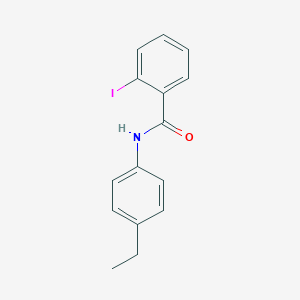

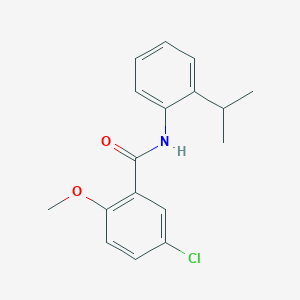
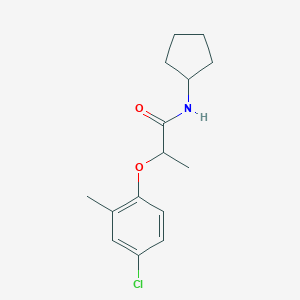
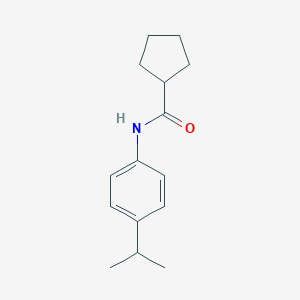
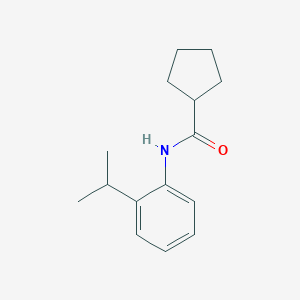
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
